molecular formula C11H20Cl3N3 B2428262 1-((6-Methoxypyridin-2-yl)methyl)piperazine CAS No. 2309474-42-6

1-((6-Methoxypyridin-2-yl)methyl)piperazine

Cat. No.: B2428262
CAS No.: 2309474-42-6
M. Wt: 300.65
InChI Key: RYUYFBAQQAMWGF-UHFFFAOYSA-N
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Description

1-((6-Methoxypyridin-2-yl)methyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxypyridine moiety attached to a piperazine ring

Preparation Methods

The synthesis of 1-((6-Methoxypyridin-2-yl)methyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxypyridine-2-carbaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-((6-Methoxypyridin-2-yl)methyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

1-((6-Methoxypyridin-2-yl)methyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((6-Methoxypyridin-2-yl)methyl)piperazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-((6-Methoxypyridin-2-yl)methyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(6-Methylpyridin-2-yl)piperazine: Similar structure but with a methyl group instead of a methoxy group.

    1-(6-Pyridazinyl)piperazine: Contains a pyridazine ring instead of a pyridine ring.

    1-[Phenyl(2-pyridinyl)methyl]piperazine: Features a phenyl group attached to the pyridine ring. These compounds share some structural similarities but differ in their substituents and, consequently, their chemical and biological properties.

Properties

IUPAC Name

1-[(6-methylpyridin-2-yl)methyl]piperazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3ClH/c1-10-3-2-4-11(13-10)9-14-7-5-12-6-8-14;;;/h2-4,12H,5-9H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUYFBAQQAMWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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